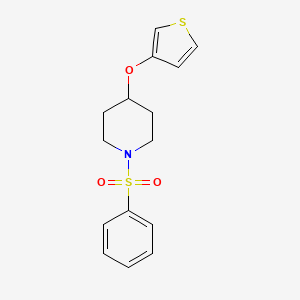

1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-thiophen-3-yloxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c17-21(18,15-4-2-1-3-5-15)16-9-6-13(7-10-16)19-14-8-11-20-12-14/h1-5,8,11-13H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSRQROQDLFYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves the reaction of piperidine with phenylsulfonyl chloride and thiophen-3-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the piperidine ring, making it more nucleophilic.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of phenylsulfide derivatives.

Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

A. Treatment of Metabolic Disorders

Recent studies have indicated that 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine exhibits significant potential in the treatment of metabolic syndrome, which encompasses conditions such as type 2 diabetes and obesity. The compound's mechanism involves the inhibition of 11-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of glucocorticoids that affect glucose metabolism and fat accumulation. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation, making it a candidate for addressing metabolic disorders .

B. Central Nervous System Disorders

The compound has also been studied for its effects on central nervous system disorders. It shows promise in treating conditions such as Alzheimer's disease and mild cognitive impairment by potentially enhancing cognitive function through modulation of neurotransmitter systems . The ability to penetrate the blood-brain barrier further enhances its therapeutic prospects in neuropharmacology.

C. Cancer Therapy

In oncology, derivatives of piperidine compounds, including this compound, have been explored for their anticancer properties. Research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor types . This activity is particularly relevant in the development of new chemotherapeutic agents aimed at improving treatment outcomes for patients with resistant forms of cancer.

Synthesis and Derivative Development

The synthesis of this compound has been reported using various methodologies that enhance yield and purity. Notably, innovative synthetic routes have been developed to create analogs with improved pharmacokinetic properties. These derivatives are being evaluated for enhanced bioavailability and therapeutic efficacy .

Table: Summary of Key Findings Related to Applications

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with various molecular targets. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophen-3-yloxy group may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their function. The piperidine ring provides structural rigidity and influences the overall conformation of the molecule, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine Core

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The thiophen-3-yloxy group in the target compound introduces a sulfur-containing aromatic system, which may enhance lipophilicity and π-π stacking interactions compared to the 3-chlorobenzoyloxy-imino group in CAS 477847-27-1 . Fentanyl derivatives prioritize bulky aromatic groups (e.g., phenethyl) for µ-opioid receptor binding, whereas the phenylsulfonyl group in the target compound may redirect selectivity toward non-opioid targets (e.g., ion channels or enzymes) .

Synthetic Accessibility :

- The phenylsulfonyl group is synthetically tractable via sulfonylation reactions, as seen in urea derivatives (e.g., ’s hypoglycemic agents) . Natural analogs like piperine require complex extraction and purification, limiting scalability .

Metabolic Stability: Sulfonamides generally exhibit higher metabolic stability than esters or amides (e.g., fentanyl’s propionylanilino group, which undergoes rapid hepatic cleavage) . This positions the target compound as a candidate for prolonged half-life in vivo.

Biological Activity

1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a phenylsulfonyl group and a thiophen-3-yloxy moiety. Its molecular formula is C14H15NO3S, with a molecular weight of 287.34 g/mol.

Antiviral Activity

Recent studies have highlighted the antiviral potential of analogues related to this compound, particularly against viruses such as chikungunya virus (CHIKV). For instance, modifications in the structure have led to increased potency and selectivity against CHIKV, demonstrating that piperidine derivatives can serve as effective antiviral agents. In one study, compounds derived from similar structures showed significant inhibitory effects on viral replication with selectivity indices indicating low cytotoxicity .

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives, including those related to this compound, have been documented. Compounds with similar sulfonyl groups exhibited moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged significantly, indicating varying degrees of effectiveness .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. The mechanism involves binding at the active site of the enzyme, thereby inhibiting its function and leading to increased levels of acetylcholine in the synaptic cleft .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Antiviral Mechanism : The compound's structure allows it to bind effectively to viral proteins or enzymes necessary for viral replication.

- Antibacterial Mechanism : The sulfonamide group is known to interfere with bacterial folic acid synthesis, a critical pathway for bacterial growth and survival.

- Enzyme Inhibition : By binding to acetylcholinesterase, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.